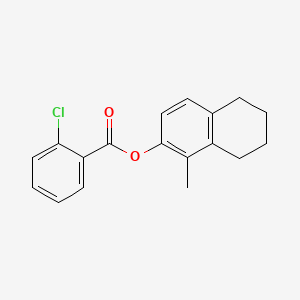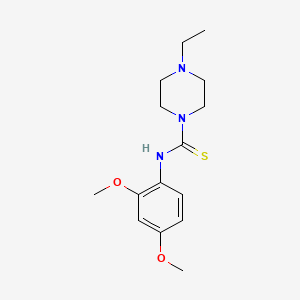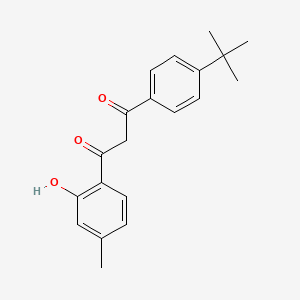
N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea, also known as HTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
科学的研究の応用
N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective activities. N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has also been investigated for its anticancer properties. Studies have shown that N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
作用機序
The mechanism of action of N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been proposed that N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea exerts its therapeutic effects by modulating various signaling pathways in cells. For example, N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to activate the Nrf2 signaling pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. Furthermore, N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea in lab experiments is that it is a synthetic compound with high purity. This allows for precise dosing and reproducibility of results. Furthermore, N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its therapeutic effects.
将来の方向性
There are several future directions for research on N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea. One area of interest is its potential use in cancer therapy. Further studies are needed to investigate the anticancer properties of N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea and its mechanism of action. Another area of interest is its potential use in neurodegenerative diseases. Studies have shown that N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. Further studies are needed to investigate its therapeutic potential in humans. Additionally, the development of N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea derivatives with improved pharmacological properties could lead to the development of more effective therapies.
合成法
N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea can be synthesized by the reaction of 4-aminophenol and 2-methylphenyl isothiocyanate in the presence of a catalyst. The reaction yields N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea as a white crystalline solid with a melting point of 190-192°C. This synthesis method has been optimized to produce high yields of N-(4-hydroxyphenyl)-N'-(2-methylphenyl)thiourea with high purity.
特性
IUPAC Name |
1-(4-hydroxyphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-10-4-2-3-5-13(10)16-14(18)15-11-6-8-12(17)9-7-11/h2-9,17H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYMHMCKLYRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)
![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)

![2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5829851.png)
![3-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)


![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)
![ethyl 4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5829909.png)
![2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5829920.png)